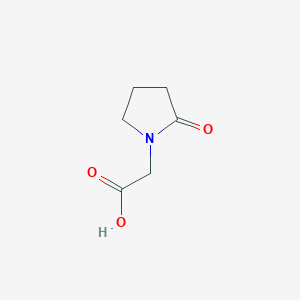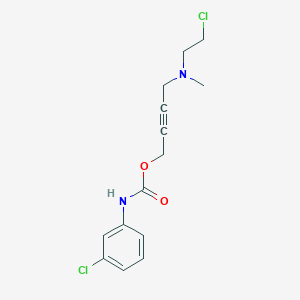
3-Isobutylisoxazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isobutylisoxazole-5-carbaldehyde (IBX) is an organic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. IBX is a versatile reagent that can be used in a variety of chemical reactions, making it a valuable tool for synthetic chemists. In
Wirkmechanismus
The mechanism of action of 3-Isobutylisoxazole-5-carbaldehyde involves the transfer of oxygen atoms to a substrate. 3-Isobutylisoxazole-5-carbaldehyde acts as a mild oxidizing agent, allowing for the conversion of alcohols to aldehydes and ketones. The reaction mechanism involves the formation of an intermediate, which is then oxidized to the final product.
Biochemical and Physiological Effects:
3-Isobutylisoxazole-5-carbaldehyde has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 3-Isobutylisoxazole-5-carbaldehyde can induce apoptosis in cancer cells, suggesting that it may have potential as a cancer treatment. Additionally, 3-Isobutylisoxazole-5-carbaldehyde has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
3-Isobutylisoxazole-5-carbaldehyde has several advantages as a reagent for lab experiments. It is a mild oxidizing agent, allowing for the conversion of alcohols to aldehydes and ketones without the use of harsh reagents. Additionally, 3-Isobutylisoxazole-5-carbaldehyde is relatively stable and can be stored for long periods of time. However, 3-Isobutylisoxazole-5-carbaldehyde has some limitations, including its sensitivity to moisture and air, which can cause it to decompose.
Zukünftige Richtungen
There are several future directions for the research and development of 3-Isobutylisoxazole-5-carbaldehyde. One potential direction is the investigation of its potential as a cancer treatment. Additionally, 3-Isobutylisoxazole-5-carbaldehyde could be further explored as a catalyst for a variety of reactions, including the synthesis of heterocyclic compounds. Finally, the development of new synthetic methods for 3-Isobutylisoxazole-5-carbaldehyde could lead to the production of more efficient and cost-effective reagents for organic synthesis.
Synthesemethoden
The synthesis of 3-Isobutylisoxazole-5-carbaldehyde involves the reaction of 2-bromoacetophenone with isobutylamine, followed by oxidation with potassium permanganate. This reaction yields 3-Isobutylisoxazole-5-carbaldehyde as a yellow crystalline solid. The reaction can be performed using a variety of solvents, including ethanol, acetone, and water.
Wissenschaftliche Forschungsanwendungen
3-Isobutylisoxazole-5-carbaldehyde has been used in a variety of scientific research applications, including organic synthesis, catalytic reactions, and medicinal chemistry. 3-Isobutylisoxazole-5-carbaldehyde can be used as a mild oxidizing agent in organic synthesis, allowing for the conversion of alcohols to aldehydes and ketones. Additionally, 3-Isobutylisoxazole-5-carbaldehyde has been used as a catalyst in a variety of reactions, including the oxidation of alcohols and the synthesis of heterocyclic compounds. In medicinal chemistry, 3-Isobutylisoxazole-5-carbaldehyde has been investigated as a potential drug candidate for the treatment of cancer and other diseases.
Eigenschaften
CAS-Nummer |
121604-55-5 |
|---|---|
Produktname |
3-Isobutylisoxazole-5-carbaldehyde |
Molekularformel |
C8H11NO2 |
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
3-(2-methylpropyl)-1,2-oxazole-5-carbaldehyde |
InChI |
InChI=1S/C8H11NO2/c1-6(2)3-7-4-8(5-10)11-9-7/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
YHRHPINZMZZSEF-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=NOC(=C1)C=O |
Kanonische SMILES |
CC(C)CC1=NOC(=C1)C=O |
Synonyme |
5-Isoxazolecarboxaldehyde, 3-(2-methylpropyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B54376.png)
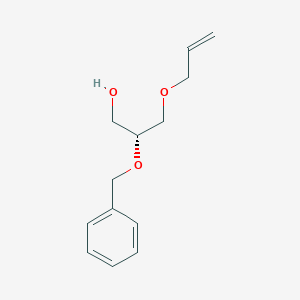
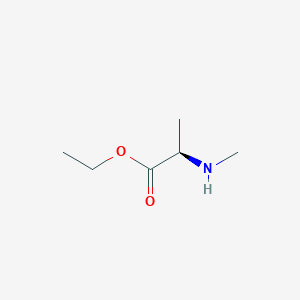
![2-Amino-7-methyl-5,7-dihydro-6H-[1,3]thiazolo[5,4-f]indol-6-one](/img/structure/B54387.png)
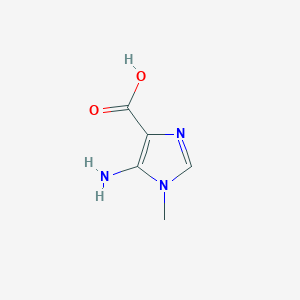
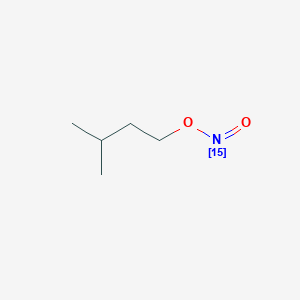
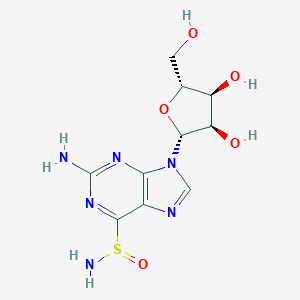

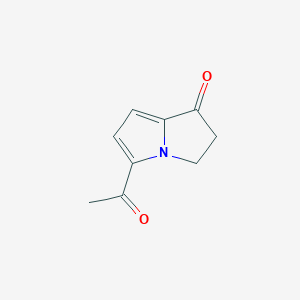
![Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3,4-dione](/img/structure/B54398.png)

